Fmoc-L-Phe(2-F,5-I)-OH
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Overview
Description
Fmoc-L-Phe(2-F,5-I)-OH: is a derivative of phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and has fluorine and iodine substitutions on the phenyl ring. These modifications can significantly alter the compound’s chemical properties and reactivity, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Phe(2-F,5-I)-OH typically involves the following steps:
Fmoc Protection: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Halogenation: The phenyl ring of the protected amino acid is selectively halogenated using appropriate reagents. For example, fluorination can be achieved using N-fluorobenzenesulfonimide (NFSI), and iodination can be performed using iodine monochloride (ICl).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially removing them and restoring the original phenyl ring.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) can be employed.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Fmoc-L-Phe(2-F,5-I)-OH is used in peptide synthesis as a building block. The Fmoc group is a common protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Biology: The compound can be used to study protein interactions and functions. The halogenated phenyl ring may enhance binding affinity or specificity in biochemical assays.
Medicine: Potential applications in drug development, particularly in designing peptide-based therapeutics. The modifications may improve the stability and bioavailability of peptide drugs.
Industry: Used in the production of specialized peptides for research and development. The compound’s unique properties can be leveraged in various industrial applications, including materials science and biotechnology.
Mechanism of Action
The mechanism of action depends on the specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The halogen substitutions can influence the compound’s reactivity and interactions with other molecules, potentially enhancing binding affinity or specificity.
Comparison with Similar Compounds
Fmoc-L-Phe-OH: The unmodified version of the compound, lacking the halogen substitutions.
Fmoc-L-Phe(4-F)-OH: A similar compound with a single fluorine substitution on the phenyl ring.
Fmoc-L-Phe(4-I)-OH: A similar compound with a single iodine substitution on the phenyl ring.
Uniqueness: Fmoc-L-Phe(2-F,5-I)-OH is unique due to the presence of both fluorine and iodine substitutions, which can significantly alter its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H19FINO4 |
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Molecular Weight |
531.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H19FINO4/c25-21-10-9-15(26)11-14(21)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
WORMRNUUNCMNDY-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)I)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)I)F)C(=O)O |
Origin of Product |
United States |
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